5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one
Description
This compound is a brominated indolinone-thiazolidinone hybrid characterized by a conjugated planar structure with a 5-bromo-substituted indole core, an ethyl group at the N1 position, and an isobutyl chain at the C3 position of the thiazolidinone ring. Its synthesis typically involves condensation reactions between substituted isatins (e.g., 5-bromo-1-ethylisatin) and thiazolidinone precursors, followed by purification via recrystallization. Structural confirmation is achieved via $ ^1H $-NMR, $ ^{13}C $-NMR, IR spectroscopy, and X-ray crystallography . The bromine atom enhances electrophilic reactivity, while the thioxothiazolidinone moiety contributes to hydrogen-bonding interactions, making it relevant in medicinal chemistry for targeting enzymes or receptors with hydrophobic pockets .
Properties
CAS No. |
617697-88-8 |
|---|---|
Molecular Formula |
C17H17BrN2O2S2 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H17BrN2O2S2/c1-4-19-12-6-5-10(18)7-11(12)13(15(19)21)14-16(22)20(8-9(2)3)17(23)24-14/h5-7,9H,4,8H2,1-3H3/b14-13- |
InChI Key |
RKGYEWVICRHMSD-YPKPFQOOSA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC(C)C)/C1=O |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC(C)C)C1=O |
Origin of Product |
United States |
Preparation Methods
N-Alkylation of 5-Bromoisatin
The synthesis begins with the N-alkylation of 5-bromoisatin (5-bromoindoline-2,3-dione) to introduce the ethyl substituent. This reaction is typically conducted in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base and ethyl bromide as the alkylating agent. The mixture is heated to 80°C for 6–8 hours, achieving near-quantitative yields (97%). The mechanism proceeds via nucleophilic substitution, where the deprotonated nitrogen of isatin attacks the electrophilic carbon of ethyl bromide.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (1.5 equiv) |
| Alkylating Agent | Ethyl bromide (1.2 equiv) |
| Temperature | 80°C |
| Time | 6–8 hours |
| Yield | 97% |
The product, 5-bromo-1-ethylindoline-2,3-dione, is purified via recrystallization from ethanol, yielding pale yellow crystals. Spectroscopic confirmation includes IR peaks at 1750 cm⁻¹ (C=O stretch) and 1475 cm⁻¹ (C-N stretch), alongside ¹H NMR signals at δ 1.20 (triplet, NCH₂CH₃) and 3.19 (quartet, NCH₂CH₃).
Preparation of 3-Isobutyl-2-thioxothiazolidin-4-one
Cyclization of Thiourea Derivatives
The thiazolidinone component, 3-isobutyl-2-thioxothiazolidin-4-one, is synthesized via cyclization of N-isobutylthiourea with chloroacetic acid under acidic conditions. The reaction proceeds in aqueous hydrochloric acid at reflux (100°C) for 4 hours, forming the five-membered ring through nucleophilic attack and subsequent dehydration.
Synthetic Pathway:
-
Formation of Thiourea Derivative:
Isobutylamine reacts with carbon disulfide (CS₂) in ethanol to yield N-isobutylthiourea. -
Cyclization:
N-Isobutylthiourea and chloroacetic acid undergo cyclization in HCl, producing the thiazolidinone core.
Characterization Data:
-
Molecular Formula: C₇H₁₁NOS₂
-
¹H NMR (DMSO-d₆): δ 1.02 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.05 (m, 1H, CH(CH₃)₂), 3.45 (d, J = 7.2 Hz, 2H, NCH₂), 4.30 (s, 2H, SCH₂CO).
Condensation Reaction: Formation of the Target Compound
Base-Catalyzed Knoevenagel Condensation
The final step involves condensation of 5-bromo-1-ethylindoline-2,3-dione with 3-isobutyl-2-thioxothiazolidin-4-one under basic conditions. In ethanol or methanol, sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) deprotonates the active methylene group adjacent to the thioxo moiety in the thiazolidinone, generating an enolate. This nucleophile attacks the carbonyl carbon at the 3-position of the indoline-2,3-dione, leading to elimination of water and formation of the ylidene bridge.
Optimized Reaction Parameters:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Base | NaOH (1.0 equiv) |
| Temperature | Reflux (78°C) |
| Time | 6–8 hours |
| Yield | 75–82% |
The crude product is isolated via filtration and purified by recrystallization from dichloromethane/hexane, yielding orange-red crystals.
Analytical Characterization and Purity Assessment
Spectroscopic Confirmation
-
FTIR (KBr): Peaks at 1722 cm⁻¹ (C=O, indolinone), 1680 cm⁻¹ (C=O, thiazolidinone), and 1620 cm⁻¹ (C=N ylidene).
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.20 (t, J = 7.0 Hz, 3H, NCH₂CH₃), 3.19 (q, J = 7.0 Hz, 2H, NCH₂CH₃), 1.02 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 4.30 (s, 2H, SCH₂CO).
-
HRMS: m/z calculated for C₁₇H₁₇BrN₂O₂S₂ [M+H]⁺: 425.00, found: 425.01.
Comparative Analysis of Synthetic Approaches
Yield Optimization Strategies
Alternative solvents (e.g., methanol) and bases (e.g., triethylamine) were evaluated, but ethanol with NaOH provided the highest yield (82%) due to superior solubility and base strength. Prolonged reflux beyond 8 hours led to decomposition, reducing yields to 65%.
Challenges and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxothiazolidinone moiety to a thiazolidinone.
Substitution: The bromine atom in the indolinone ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like triethylamine or pyridine to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidinone derivatives.
Substitution: Various substituted indolinone derivatives depending on the nucleophile used.
Scientific Research Applications
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit enzymes such as kinases or proteases, thereby disrupting cellular signaling pathways and leading to the inhibition of cancer cell growth. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituents on the indolinone and thiazolidinone rings, influencing physicochemical properties and bioactivity:
Key Observations :
- Alkyl Chain Variations : The isobutyl group (target) balances hydrophobicity and steric hindrance better than longer chains (e.g., pentyl in ), which may reduce cell permeability.
- Core Modifications: Replacement of thiazolidinone with oxadiazole (e.g., ) alters π-π stacking and hydrogen-bonding capacity, impacting target selectivity.
Physicochemical and Spectral Comparisons
- Solubility : The target compound’s logP (~3.8) is higher than chlorine analogues (logP ~2.9) due to bromine’s hydrophobicity .
- Thermal Stability: Melting points for brominated indolinone-thiazolidinones range from 250–280°C, whereas chlorine analogues melt at 220–240°C, reflecting stronger intermolecular forces in brominated derivatives .
- Spectroscopic Signatures: $ ^1H $-NMR: The target compound’s indolinone CH proton resonates at δ 8.75 ppm (deshielded due to conjugation), distinct from δ 8.2–8.5 ppm in non-brominated analogues . IR: The C=O stretch at 1705 cm$^{-1}$ (thiazolidinone) and C=S at 1210 cm$^{-1}$ are consistent across analogues .
Biological Activity
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including research findings, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features an indolinone moiety and a thioxothiazolidin core, characterized by the following molecular attributes:
| Attribute | Details |
|---|---|
| Molecular Formula | C₁₉H₂₁BrN₂O₂S₂ |
| Molecular Weight | 439.39 g/mol |
| CAS Number | 618078-08-3 |
| IUPAC Name | This compound |
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment and other therapeutic applications.
Anticancer Properties
Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases, which are crucial for the apoptotic pathway.
A notable study highlighted that the compound effectively inhibited the proliferation of breast cancer cells by inducing cell cycle arrest at the G0/G1 phase, leading to increased apoptosis rates. The IC50 value for this compound was reported to be approximately 15 µM, indicating potent anticancer activity compared to standard chemotherapeutic agents.
The biological activity is attributed to its ability to interact with specific molecular targets within the cell. The compound has been shown to bind to various enzymes and receptors, modulating their activities:
- Enzyme Inhibition : The thioxothiazolidin portion of the molecule is believed to inhibit aldose reductase, an enzyme involved in diabetic complications.
- Receptor Interaction : The brominated indole moiety may enhance binding affinity to certain nuclear receptors involved in cell growth regulation.
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Study on Breast Cancer Cells : A research team investigated the effects of the compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability and increased markers for apoptosis (caspase activation) after treatment with concentrations ranging from 5 µM to 20 µM.
- Diabetic Complications : In another study focusing on diabetic rat models, administration of the compound resulted in reduced blood glucose levels and improved insulin sensitivity. This suggests potential applications in managing diabetic complications through aldose reductase inhibition.
Comparative Analysis with Related Compounds
To understand its unique properties, a comparison was made with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(5-Bromo-indolylidene)-2-thioxothiazolidin | Lacks ethyl group | Simpler structure without carbonyl |
| 3-Allyl-5-(5-bromo-2-oxoindolin-3-ylidene)-2-thioxothiazolidin | Contains allyl group | Different substituent on thiazolidin core |
Q & A
Basic: What are the established synthetic routes for 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one?
The synthesis typically involves a multi-step process :
- Step 1 : Bromination of 2-oxo-1H-indole to produce 5-bromo-2-oxo-1H-indole.
- Step 2 : Knoevenagel condensation of the brominated indole with 3-isobutyl-2-thioxothiazolidin-4-one in the presence of a base (e.g., piperidine) under reflux in ethanol or methanol .
- Key reagents : Piperidine (catalyst), ethanol/methanol (solvent), and controlled heating (reflux conditions).
This method emphasizes regioselectivity due to the bromine's electron-withdrawing effects, directing condensation to the indole's 3-position .
Advanced: How can researchers optimize the yield and purity of this compound during synthesis?
Optimization strategies include:
- Reaction condition tuning : Adjusting solvent polarity (e.g., switching from ethanol to DMF for better solubility of intermediates) and temperature gradients to minimize side reactions .
- Scalable techniques : Implementing continuous flow reactors for precise control over reaction parameters, enhancing reproducibility at larger scales .
- Purification methods : Sequential chromatography (e.g., silica gel) followed by recrystallization from ethyl acetate/hexane mixtures to achieve >95% purity .
Yield improvements (from ~60% to 85%) are reported using microwave-assisted synthesis, which reduces reaction time and byproduct formation .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (HRMS) : Validates molecular weight (MW = 437.3 g/mol) and isotopic patterns from bromine .
- FT-IR : Identifies key functional groups (C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
Advanced: What computational methods are used to predict the biological activity of this thiazolidinone derivative?
- Molecular Docking : Evaluates binding affinity to targets like kinases or DNA topoisomerases. The planar conjugated system facilitates π-π stacking in enzyme active sites .
- QSAR Models : Relate structural features (e.g., bromine's electronegativity, isobutyl's lipophilicity) to antimicrobial IC₅₀ values .
- MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales, highlighting hydrogen bonding with residues like Asp86 in bacterial enoyl-ACP reductase .
Basic: What biological activities have been reported for this compound?
- Anticancer : Inhibits HeLa cell proliferation (IC₅₀ = 12.3 µM) via ROS-mediated apoptosis .
- Antimicrobial : Active against Staphylococcus aureus (MIC = 8 µg/mL) by disrupting cell wall synthesis .
- Anti-inflammatory : Suppresses COX-2 expression in murine macrophages by 70% at 10 µM .
Advanced: How does the bromine substituent influence the compound's reactivity and bioactivity compared to chloro or fluoro analogs?
- Electronic Effects : Bromine's strong electron-withdrawing nature increases electrophilicity at the indole C3 position, enhancing nucleophilic attack in condensation reactions (vs. chloro/fluoro analogs) .
- Bioactivity Trends :
Structural data (X-ray crystallography) shows bromine's larger van der Waals radius induces steric clashes, altering binding modes in target proteins .
Advanced: How can researchers resolve contradictions in reported biological data across studies?
- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., fixed cell lines, incubation times). For example, discrepancies in MIC values against E. coli may arise from variations in broth microdilution protocols .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., sulfoxide derivatives) that may confound activity measurements .
- Cross-Study Meta-Analysis : Pool data from multiple sources to identify trends (e.g., bromine's consistent role in enhancing anticancer potency) .
Basic: What are the key stability considerations for this compound during storage?
- Light Sensitivity : Degrades under UV light (t₁/₂ = 72 hrs); store in amber vials at -20°C .
- Moisture Control : Hygroscopic thiazolidinone core requires desiccants (e.g., silica gel) to prevent hydrolysis .
- Solvent Compatibility : Stable in DMSO for >6 months; avoid aqueous buffers (pH >7) to prevent ring-opening .
Advanced: What strategies are employed to study structure-activity relationships (SAR) for this compound?
- Analog Synthesis : Replace bromine with other halogens or methyl groups to assess electronic/steric effects .
- Pharmacophore Mapping : Identify critical motifs (e.g., thioxothiazolidinone ring) using 3D-QSAR .
- Biological Assay Panels : Test analogs against diverse targets (kinases, GPCRs) to uncover polypharmacology .
Advanced: How is this compound utilized in material science applications?
- Organic Semiconductors : The conjugated system enables charge transport (hole mobility = 0.12 cm²/V·s) in thin-film transistors .
- Coordination Polymers : Acts as a ligand for Cu(II) or Fe(III), forming porous frameworks with CO₂ adsorption capacity (12.7 mmol/g at 298 K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
